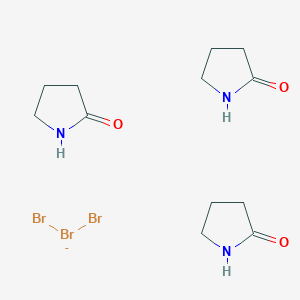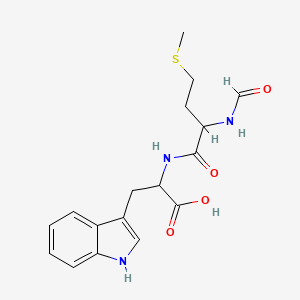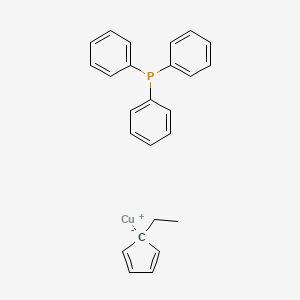
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C25H24CuP and a molecular weight of 418.98 g/mol . This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) from copper(II) species.
Substitution: The ethylcyclopentadienyl and triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as THF, DCM, or acetonitrile, and may require specific temperatures and inert atmospheres to proceed efficiently .
Major Products
The major products formed from reactions involving (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Scientific Research Applications
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphine)copper hydride: Another copper(I) complex with catalytic properties.
Bromotris(triphenylphosphine)copper(I): A copper(I) complex used in similar catalytic applications.
Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I): A copper(I) complex with different ligands but similar catalytic activity.
Uniqueness
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is unique due to the presence of both ethylcyclopentadienyl and triphenylphosphine ligands, which provide a distinct electronic environment around the copper(I) center. This unique combination of ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical reactions .
Properties
Molecular Formula |
C25H24CuP |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1 |
InChI Key |
DSONSPGWGUJRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)

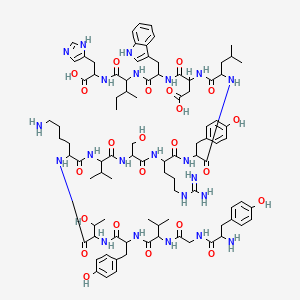
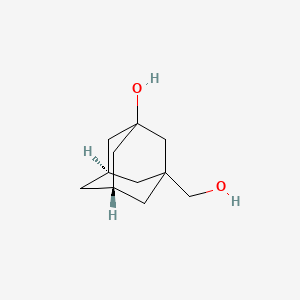
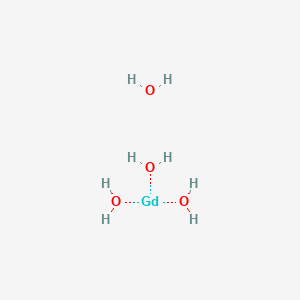

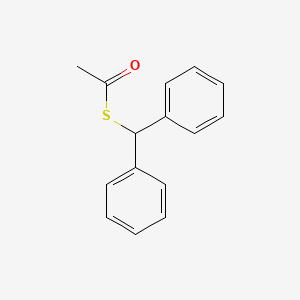

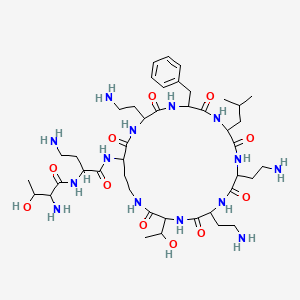
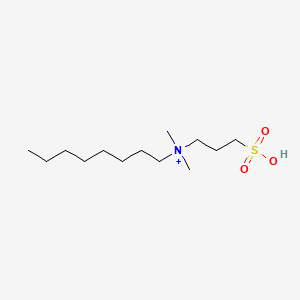
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
